2,4-di-tert-butyl-5-ethylphenol chemical structure and molecular weight
2,4-di-tert-butyl-5-ethylphenol chemical structure and molecular weight
An In-Depth Technical Guide to 2,4-di-tert-butyl-5-ethylphenol: Structural Dynamics, Mechanisms, and Analytical Methodologies
Executive Summary
In the fields of materials science and advanced drug development, sterically hindered phenols (SHPs) represent a critical class of redox-active compounds. 2,4-di-tert-butyl-5-ethylphenol (CAS: 19245-41-1) is a highly substituted alkylphenol that leverages precise steric shielding to modulate oxidative stress[1]. While traditionally utilized as a robust chain-breaking antioxidant to prevent thermo-oxidative aging in polymers, recent pharmacological research has pivoted toward exploiting the "chameleonic" redox properties of SHPs. This whitepaper provides a comprehensive analysis of the chemical structure, molecular weight, mechanistic pathways, and validated analytical protocols for 2,4-di-tert-butyl-5-ethylphenol.
Chemical Identity and Structural Properties
The efficacy of 2,4-di-tert-butyl-5-ethylphenol is intrinsically linked to its molecular architecture. The presence of bulky tert-butyl groups at the ortho (position 2) and para (position 4) positions relative to the hydroxyl group, combined with an ethyl group at the meta (position 5) position, creates a highly specific steric environment[2].
Quantitative Chemical Data
The following table summarizes the core physicochemical properties of the compound, which dictate its behavior in both biological systems and chromatographic separations:
| Property | Value | Source / Validation |
| IUPAC Name | 2,4-di-tert-butyl-5-ethylphenol | PubChem[1] |
| CAS Registry Number | 19245-41-1 | US EPA[3] |
| Molecular Formula | C16H26O | PubChem[1] |
| Molecular Weight | 234.38 g/mol | US EPA[3] |
| Monoisotopic Mass | 234.19836 Da | PubChemLite[2] |
| LogP (Predicted) | 5.66 – 5.7 | SIELC Technologies[4] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| SMILES String | CCC1=CC(=C(C=C1C(C)(C)C)C(C)(C)C)O | PubChemLite[2] |
Structural Causality: The electron-donating nature of the alkyl substituents increases the electron cloud density around the benzene ring. This inductive effect lowers the O–H bond dissociation enthalpy (BDE), facilitating rapid hydrogen atom transfer (HAT) to scavenge free radicals[5]. Concurrently, the steric bulk of the tert-butyl groups physically shields the resulting oxygen-centered phenoxyl radical, preventing it from dimerizing or initiating new oxidation chains.
Mechanistic Pathways: The Redox Switch
In drug design, the utility of SHPs like 2,4-di-tert-butyl-5-ethylphenol lies in their ability to act as a "redox switch." At physiological pH, the compound functions as a potent antioxidant, neutralizing reactive oxygen species (ROS) such as peroxyl radicals (ROO•) to protect healthy cellular membranes[6].
However, in the acidic, ROS-rich microenvironment of a tumor, the stabilized phenoxyl radical can undergo further oxidation. This converts the phenol into a highly reactive electrophilic quinone methide . This pro-oxidant state can deplete intracellular glutathione and induce apoptosis in malignant cells, showcasing a chameleonic transition from cytoprotective to cytotoxic[6][7].
Fig 1: The chameleonic redox switch of hindered phenols in varying microenvironments.
Analytical Methodology: Reverse-Phase HPLC Protocol
To accurately quantify 2,4-di-tert-butyl-5-ethylphenol in pharmacokinetic studies or polymer extractables, a robust High-Performance Liquid Chromatography (HPLC) method is required. Because of its high hydrophobicity (LogP ~5.7) and slightly acidic phenolic hydroxyl group, standard C18 columns often suffer from peak tailing due to secondary interactions with residual silanols.
The following self-validating protocol utilizes a specialized low-silanol reverse-phase column (e.g., Newcrom R1) to ensure sharp peak symmetry and reproducible retention times[4].
Phase 1: Reagent & System Preparation
-
Column Selection: Install a Newcrom R1 column (or an equivalent end-capped, low-silanol reverse-phase column). Causality: The low silanol activity prevents the weakly acidic phenol from undergoing secondary ion-exchange interactions, which causes peak broadening.
-
Mobile Phase Formulation:
-
For UV Detection: Prepare an isocratic blend of Acetonitrile (MeCN) and High-Purity Water. Add 0.1% Phosphoric acid ( H3PO4 ). Causality: Phosphoric acid suppresses the ionization of the phenol, keeping it strictly in its neutral, hydrophobic state for predictable partitioning.
-
For MS Detection: Replace Phosphoric acid with 0.1% Formic acid to ensure volatility and efficient ionization in the electrospray source[4].
-
Phase 2: Execution & System Suitability Testing (SST)
-
Equilibration: Flush the system with the mobile phase at a flow rate of 1.0 mL/min until the baseline stabilizes (typically 10-15 column volumes).
-
Blank Run: Inject the sample diluent (e.g., 50:50 MeCN:Water) to confirm the absence of ghost peaks or carryover.
-
Calibration Standards: Inject a series of 2,4-di-tert-butyl-5-ethylphenol standards ranging from 1 µg/mL to 100 µg/mL.
-
SST Criteria validation: The protocol is self-validating if the theoretical plate count ( N ) is >5,000, the tailing factor ( Tf ) is between 0.9 and 1.2, and the relative standard deviation (RSD) of the peak area across five replicate injections is <2.0%.
Industrial Synthesis and Downstream Applications
Industrially, 2,4-di-tert-butyl-5-ethylphenol is synthesized via the Friedel-Crafts alkylation of 3-ethylphenol using isobutylene in the presence of an acid catalyst. The thermodynamic stability provided by the tert-butyl groups drives the reaction toward this highly substituted product.
Beyond its direct use as a stabilizer, it serves as a critical synthetic intermediate. By functionalizing the open ortho position (position 6) or modifying the hydroxyl group, chemists can synthesize complex dendritic antioxidants, anti-inflammatory agents, and targeted oncology drugs that leverage the molecule's inherent redox capabilities[5].
References
-
PubChem. "2,4-Di-tert-butyl-5-ethylphenol | C16H26O | CID 87980". National Institutes of Health (NIH). URL:[Link]
-
PubChemLite. "2,4-di-tert-butyl-5-ethylphenol (C16H26O)". Université du Luxembourg. URL:[Link]
-
US EPA. "Phenol, 2,4-bis(1,1-dimethylethyl)-5-ethyl- - Substance Details - SRS". Environmental Protection Agency. URL:[Link]
-
SIELC Technologies. "Phenol, 2,4-bis(1,1-dimethylethyl)-5-ethyl-". URL:[Link]
-
Li et al. "Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance". RSC Advances (NIH PMC). URL:[Link]
-
Kholin et al. "Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis". Pharmaceutics (NIH PMC). URL:[Link]
-
Bukharov et al. "Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles". Molecules (MDPI). URL:[Link]
-
ResearchGate. "Sterically Hindered Phenols as Antioxidant". European Journal of Molecular & Clinical Medicine. URL:[Link]
Sources
- 1. 2,4-Di-tert-butyl-5-ethylphenol | C16H26O | CID 87980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2,4-di-tert-butyl-5-ethylphenol (C16H26O) [pubchemlite.lcsb.uni.lu]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Phenol, 2,4-bis(1,1-dimethylethyl)-5-ethyl- | SIELC Technologies [sielc.com]
- 5. Electron structure variations in hindered phenolic antioxidant induced enhancement of thermo-oxidative aging performance in polyamide 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
